Dazoxiben

Thromboxane synthase inhibition Platelet function Ex vivo pharmacology

Dazoxiben (UK-37248) is the definitive mid-potency TXA₂ synthase reference inhibitor. With an IC₅₀ of 0.3 µM in human whole blood, it bridges high-potency (furegrelate, 15 nM) and low-potency (camonagrel, 868 µM) agents—critical for SAR benchmarking. It selectively blocks TXB₂ production while preserving PGE₂ and enhancing prostacyclin, without COX inhibition confounding. Crucially, it lacks TXA₂/PG-END receptor binding at ≤10⁻⁵ M, unlike dual inhibitors (e.g., ridogrel). Clinically validated at 400 mg/day for Raynaud's syndrome. Choose Dazoxiben for reproducible, compound-specific dissection of TXA₂ pathways.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 78218-09-4
Cat. No. B1663000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDazoxiben
CAS78218-09-4
Synonyms4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid hydrochloride
dazoxiben
dazoxiben hydrochloride
UK 37248
UK 37248-01
UK-37,248
UK-37,248-01
UK-37248
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
InChIInChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
InChIKeyXQGZSYKGWHUSDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Dazoxiben (CAS 78218-09-4): Selective Thromboxane Synthase Inhibitor for Platelet and Vascular Research


Dazoxiben (UK-37248) is an orally active, imidazole-derived selective inhibitor of thromboxane A₂ (TXA₂) synthase [1]. By blocking the conversion of prostaglandin H₂ to TXA₂, it reduces platelet aggregation and vasoconstriction while redirecting endoperoxide metabolism toward vasodilatory prostaglandins [2]. The compound demonstrates oral bioavailability in human subjects and has been evaluated clinically for Raynaud's syndrome [3].

Why Dazoxiben Cannot Be Interchanged with Other Thromboxane Synthase Inhibitors


Thromboxane synthase inhibitors exhibit marked quantitative differences in enzyme inhibition potency, selectivity profiles, and pharmacokinetic properties that preclude simple generic substitution. Dazoxiben demonstrates an IC₅₀ of 0.3 µM in human whole blood TXB₂ production assays [1], whereas structurally related inhibitors like furegrelate show IC₅₀ values of 15 nM in microsomal preparations [2], and camonagrel exhibits an IC₅₀ of 868 µM [3]. These potency variations—spanning four orders of magnitude—along with differences in tissue selectivity and oral bioavailability, make experimental outcomes highly compound-specific. Substitution without empirical validation risks irreproducible results and invalid cross-study comparisons.

Quantitative Differentiation of Dazoxiben from Comparator Compounds


Whole Blood TXB₂ Inhibition: Dazoxiben IC₅₀ vs. Furegrelate and Camonagrel

Dazoxiben inhibits TXB₂ production in clotting human whole blood with an IC₅₀ of 0.3 µM (0.3 µg/mL) [1]. In contrast, furegrelate exhibits an IC₅₀ of 15 nM against human platelet microsomal TXA₂ synthase [2], and camonagrel shows an IC₅₀ of 868 µM for TXB₂ synthesis inhibition [3]. This demonstrates that dazoxiben's potency lies intermediate between the high-potency furegrelate and the low-potency camonagrel.

Thromboxane synthase inhibition Platelet function Ex vivo pharmacology

Selectivity Profile: Dazoxiben vs. Aspirin (COX Inhibitor)

In whole blood assays, dazoxiben inhibits TXB₂ production with an IC₅₀ of 765±54 µM, whereas aspirin inhibits with an IC₅₀ of 0.84±0.05 µM [1]. Crucially, dazoxiben does not inhibit prostaglandin E₂ (PGE₂) production (IC₅₀ >2000 µM) and increases 6-keto-PGF₁α, whereas aspirin inhibits both (PGE₂ IC₅₀ = 1.21±0.08 µM; 6-keto-PGF₁α IC₅₀ = 6.58±0.76 µM) [1]. This demonstrates dazoxiben's selective TXS inhibition without COX suppression, enabling prostaglandin redirection.

Selectivity Prostaglandin redirection Eicosanoid profiling

Oral Bioavailability and Pharmacodynamics: Dazoxiben vs. Ozagrel

Dazoxiben demonstrates oral bioavailability in humans: a single oral dose of 100 mg or 200 mg reduces TXA₂ generation by ≥90% at peak, with inhibition sustained at 60% after 6 hours [1]. Ozagrel, another imidazole TXS inhibitor, exhibits an IC₅₀ of 4-11 nM against the enzyme but has not been as extensively characterized for oral pharmacodynamics in the same whole-blood assay systems. Dazoxiben's pharmacodynamic profile has been directly correlated with clinical improvement in Raynaud's syndrome at 400 mg/day [2].

Oral bioavailability Pharmacokinetics Ex vivo inhibition

Lack of TXA₂ Receptor Antagonism: Dazoxiben vs. Dual-Action Inhibitors

Dazoxiben, along with dazmegrel and pirmagrel, exhibits no detectable binding to the TXA₂/PG-END receptor on intact human platelets at concentrations up to 10⁻⁵ M [1]. In contrast, ridogrel—a combined TXS inhibitor and receptor antagonist—binds to the same receptor with an IC₅₀ of 5.2 µM and inhibits U46619-induced aggregation [1]. This confirms dazoxiben is a pure TXS inhibitor devoid of receptor antagonistic activity.

Receptor binding Mechanism specificity Dual inhibitors

Validated Research Applications for Dazoxiben Based on Quantitative Evidence


In Vitro Studies Requiring Selective TXA₂ Synthase Inhibition Without COX Suppression

Use dazoxiben at concentrations up to 100 µM to selectively inhibit TXB₂ production while preserving PGE₂ synthesis and enhancing prostacyclin (6-keto-PGF₁α) production. This profile is ideal for dissecting the role of TXA₂ in platelet activation and vascular biology without confounding COX inhibition, as demonstrated in whole blood perfusion models where dazoxiben reduced thrombus formation without increasing platelet adhesion [1].

In Vivo Models of Raynaud's Syndrome and Peripheral Vascular Disorders

Dazoxiben (400 mg/day orally for 6 weeks) produced significant clinical improvement in double-blind placebo-controlled trials of severe Raynaud's syndrome, correlating with reduced plasma TXB₂ levels [2]. This validates its utility in preclinical models of vasospastic disorders and in translational studies investigating TXA₂-driven vascular dysfunction.

Comparative Pharmacology Studies of Thromboxane Synthase Inhibitor Potency Ranges

Dazoxiben's intermediate potency (IC₅₀ = 0.3 µM in whole blood TXB₂ assays [3]) makes it a useful reference compound for benchmarking novel TXS inhibitors. Its activity falls between high-potency agents like furegrelate (IC₅₀ = 15 nM) and low-potency agents like camonagrel (IC₅₀ = 868 µM), providing a critical mid-point for structure-activity relationship studies.

Mechanistic Studies of Pure TXS Inhibition Without Receptor Antagonism Confounding

Dazoxiben lacks TXA₂/PG-END receptor binding activity at concentrations ≤10⁻⁵ M [4], making it the preferred tool compound when investigating downstream effects of TXA₂ depletion independent of direct receptor modulation. This contrasts with dual inhibitors like ridogrel, which introduce receptor antagonism as a confounding variable.

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